molecular formula C13H7BrCl2N2O B13796483 2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

Cat. No.: B13796483
M. Wt: 358.0 g/mol
InChI Key: SBYMAWJOLJCEJF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Another method involves the Friedel-Crafts acylation followed by cyclization. This method uses reagents such as phosphorus trichloride and oxalyl chloride in the presence of aluminum chloride to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization: The formation of the benzoxazole ring involves cyclization reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Aluminum Chloride: Used in Friedel-Crafts acylation reactions.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while Friedel-Crafts acylation can lead to the formation of ketones or other acylated products.

Scientific Research Applications

2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is unique due to the combination of bromine, chlorine, and amine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C13H7BrCl2N2O

Molecular Weight

358.0 g/mol

IUPAC Name

2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7BrCl2N2O/c14-7-3-1-2-6(4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2

InChI Key

SBYMAWJOLJCEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl

Origin of Product

United States

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